molecular formula C10H17NO2 B13072689 2,2-Dimethyl-4-(pyrrolidin-2-yl)oxolan-3-one

2,2-Dimethyl-4-(pyrrolidin-2-yl)oxolan-3-one

Cat. No.: B13072689
M. Wt: 183.25 g/mol
InChI Key: KCLZGYDSEKIDBR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(pyrrolidin-2-yl)oxolan-3-one is a heterocyclic compound that features a pyrrolidine ring fused to an oxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(pyrrolidin-2-yl)oxolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with pyrrolidine in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxolanone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(pyrrolidin-2-yl)oxolan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2,2-Dimethyl-4-(pyrrolidin-2-yl)oxolan-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(pyrrolidin-2-yl)oxolan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A structurally related compound with similar reactivity.

    Pyrrolidine: Another related compound, often used as a precursor in synthesis.

    Oxolan-2-one: Shares the oxolanone ring structure but lacks the pyrrolidine moiety.

Uniqueness

2,2-Dimethyl-4-(pyrrolidin-2-yl)oxolan-3-one is unique due to the combination of the pyrrolidine and oxolanone rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2,2-dimethyl-4-pyrrolidin-2-yloxolan-3-one

InChI

InChI=1S/C10H17NO2/c1-10(2)9(12)7(6-13-10)8-4-3-5-11-8/h7-8,11H,3-6H2,1-2H3

InChI Key

KCLZGYDSEKIDBR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(CO1)C2CCCN2)C

Origin of Product

United States

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